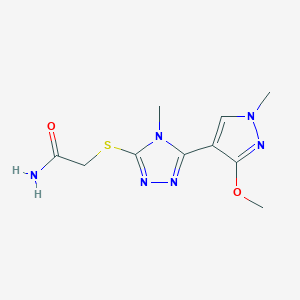
2-((5-(3-甲氧基-1-甲基-1H-吡唑-4-基)-4-甲基-4H-1,2,4-三唑-3-基)硫代)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C10H14N6O2S and its molecular weight is 282.32. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 利什曼原虫病是由利什曼原虫引起的,通过沙蝇叮咬传播,影响着全球数百万人。 研究表明,一些肼偶联的吡唑类化合物,包括我们感兴趣的化合物,具有很强的抗利什曼原虫活性 。特别是化合物 13 表现出优异的抗前鞭毛体活性,优于米替福新和两性霉素 B 脱氧胆酸盐等标准药物。
- 疟疾由疟原虫通过蚊子叮咬传播,仍然是全球主要的健康问题。相同的肼偶联的吡唑衍生物被评估其抗疟疾作用。 化合物 14 和 15 对伯氏疟原虫表现出有希望的抑制活性,表明它们有可能作为抗疟疾药物 。
- 在另一项研究中,相关的吡唑衍生物被评估其细胞毒性活性。含有供电子基团(包括甲氧基取代基)的三唑前体表现出更高的细胞毒性。 化合物 8m 带有 3,4-二甲氧基基团,表现出显著的效应 。
- 进行了分子对接研究,以了解化合物 13 与 Lm-PTR1(一种参与利什曼原虫代谢的酶)的相互作用。 结果支持其强大的抗利什曼原虫活性 。
利什曼原虫病活性
抗疟疾潜力
细胞毒性研究
化学合成与验证
分子对接见解
潜在的药物开发
总之,该化合物多方面的特性使其成为药物开发和疾病管理领域进一步探索的令人兴奋的候选者。研究人员继续调查其潜在的应用,旨在改善全球健康状况。 🌟
作用机制
Target of Action
The compound “2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The interaction of “2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” with its targets results in potent antileishmanial and antimalarial activities . The compound exhibits superior antipromastigote activity, which is more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Biochemical Pathways
The compound “2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” affects the biochemical pathways of Leishmania and Plasmodium, leading to their inhibition . The downstream effects of this inhibition result in the suppression of these pathogens, thereby treating the diseases they cause .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the action of “2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” include the inhibition of Leishmania and Plasmodium, leading to the suppression of leishmaniasis and malaria .
生物活性
The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide represents a novel class of bioactive molecules with potential therapeutic applications. The structural features, including the pyrazole and triazole moieties, suggest a range of biological activities. This article synthesizes current research findings on its biological activity, focusing on anti-inflammatory, antifungal, and anticancer properties.
Chemical Structure
The compound is characterized by the presence of:
- A triazole ring, known for its broad biological activities.
- A pyrazole moiety that enhances its pharmacological profile.
- A thioacetamide group that may contribute to its bioactivity.
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : The compound demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. In studies, derivatives of triazoles have shown lower IC50 values compared to standard anti-inflammatory drugs like celecoxib .
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2-(Thioacetamide derivative) | 593.5 | 21.53 | 27.6 |
| Celecoxib | 21.53 | 3.33 | 6.45 |
This data suggests that the compound may have a favorable selectivity index for COX-2 over COX-1, indicating reduced gastrointestinal toxicity.
Antifungal Activity
The triazole derivatives are also recognized for their antifungal properties:
- Mechanism of Action : The antifungal activity is attributed to the inhibition of ergosterol synthesis in fungal cell membranes. Studies have shown that certain triazole derivatives exhibit potent activity against various fungal strains .
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
These findings highlight the potential of the compound as an antifungal agent.
Anticancer Activity
Recent studies have explored the anticancer potential of triazole-containing compounds:
- Cell Line Studies : In vitro studies demonstrated that derivatives similar to our compound exhibited significant cytotoxicity against several cancer cell lines, including colon carcinoma and breast cancer cells. For example, one derivative showed an IC50 value of 6.2 µM against HCT-116 cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
These results suggest that the compound may induce apoptosis or inhibit cell proliferation in cancer cells.
Case Studies
Several case studies have been documented regarding similar compounds:
- Case Study on Pyrazole Derivatives : A study involving pyrazole derivatives showed promising results in reducing inflammation markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
- Triazole Derivatives in Cancer Treatment : Another study highlighted a series of triazole derivatives that inhibited tumor growth in xenograft models, demonstrating their potential as anticancer agents .
属性
IUPAC Name |
2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2S/c1-15-4-6(9(14-15)18-3)8-12-13-10(16(8)2)19-5-7(11)17/h4H,5H2,1-3H3,(H2,11,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPGFNLYPGGCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














